molecular formula C15H9ClN4O3 B11198239 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl-

2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl-

Cat. No.: B11198239
M. Wt: 328.71 g/mol
InChI Key: PPENNUZRHDCWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzoxazolone core, which is a fused ring system containing both benzene and oxazolone rings. The compound also features a pyridine ring substituted with a chloro group and an oxadiazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazolone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chloro-substituted pyridine reacts with a suitable nucleophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted pyridine derivatives.

Scientific Research Applications

2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- is unique due to its specific combination of benzoxazolone, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

2(3H)-Benzoxazolone and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl-, exhibits potential therapeutic effects that warrant detailed exploration. This article synthesizes findings from various studies to elucidate its biological activity, including analgesic, anti-inflammatory, anticancer, and antibacterial properties.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : 2(3H)-Benzoxazolone
  • Substituents : Chlorine at the 5-position and a pyridinyl-oxadiazol moiety.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2(3H)-Benzoxazolone demonstrate significant analgesic and anti-inflammatory activities. For instance:

  • A study synthesized several derivatives and evaluated their effects using the carrageenan-induced paw edema model in mice. The results showed marked inhibition of edema, suggesting strong anti-inflammatory properties .
  • The analgesic potency was assessed through tail-flick and hot-plate tests, further confirming the efficacy of these compounds in pain management .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • A study focused on the cytotoxic effects of newly synthesized derivatives against the MDA-MB-231 breast cancer cell line. The MTT assay revealed that certain derivatives exhibited significant cytotoxicity at concentrations as low as 50 µM over a 72-hour incubation period .
  • TUNEL assays confirmed apoptotic activities, indicating that these compounds can induce programmed cell death in cancer cells .

Antibacterial Activity

The antibacterial potential of benzoxazolone derivatives has been explored as well:

  • Various studies have shown that these compounds possess activity against several bacterial strains, highlighting their potential as antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized multiple derivatives of 2(3H)-Benzoxazolone and evaluated their biological activities:

  • Methodology : Compounds were characterized using FT-IR and NMR spectroscopy. Their biological activities were assessed through various in vitro assays.
  • Findings : Among the synthesized compounds, those with specific substitutions exhibited enhanced analgesic and anti-inflammatory effects compared to others lacking such modifications .

Case Study 2: Cytotoxic Effects Against Cancer Cells

Another pivotal study investigated the apoptotic effects of benzoxazolone derivatives on cancer cells:

  • Methodology : The cytotoxicity was measured using an MTT assay across different concentrations. The apoptotic mechanisms were further analyzed using caspase activation assays.
  • Findings : The study concluded that certain derivatives not only inhibited cell proliferation but also activated apoptosis pathways, making them promising candidates for further development in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief in animal models
Anti-inflammatoryReduced edema in carrageenan model
AnticancerInduced apoptosis in breast cancer cells
AntibacterialEffective against various bacterial strains

Properties

Molecular Formula

C15H9ClN4O3

Molecular Weight

328.71 g/mol

IUPAC Name

6-[5-(2-chloropyridin-3-yl)-1,2,4-oxadiazol-3-yl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H9ClN4O3/c1-20-10-5-4-8(7-11(10)22-15(20)21)13-18-14(23-19-13)9-3-2-6-17-12(9)16/h2-7H,1H3

InChI Key

PPENNUZRHDCWBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=C(N=CC=C4)Cl)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.